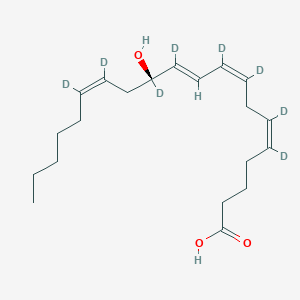

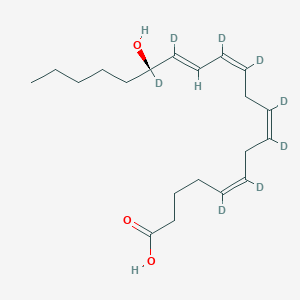

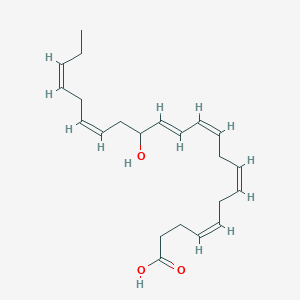

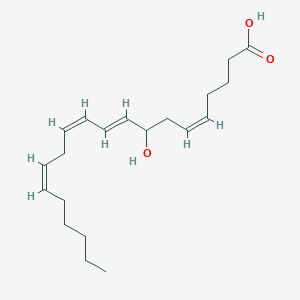

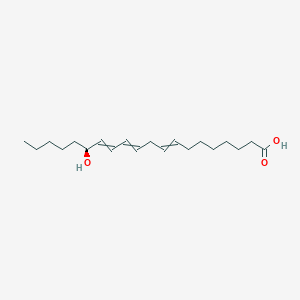

(15S)-15-羟基二十碳-8,11,13-三烯酸

描述

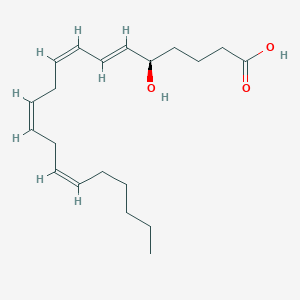

“(15S)-15-hydroxyicosa-8,11,13-trienoic acid” is a stable isomer of 15 (S)-HETE that retains key vasoconstrictive and antiproliferative activity . It is also known as 15S-hydroxyeicosatrienoic acid .

Synthesis Analysis

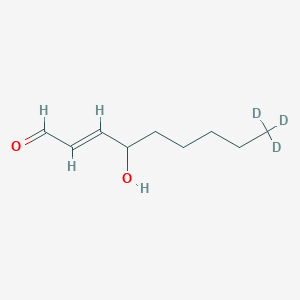

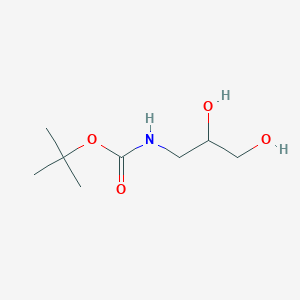

A robust synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15(S)-HETE) sodium salt was established, utilizing a biooxidation process. Treatment of arachidonic acid with soybean lipoxidase in 0.1 M sodium tetraborate buffer under oxygen pressure resulted in the formation of the hydroperoxide, 15(S)-HPETE .Molecular Structure Analysis

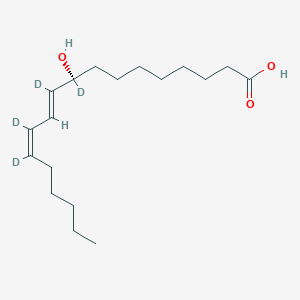

The molecular structure of “(15S)-15-hydroxyicosa-8,11,13-trienoic acid” contains a total of 56 bonds, including 22 non-H bonds, 4 multiple bonds, 15 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical and Chemical Properties Analysis

The molecular formula of “(15S)-15-hydroxyicosa-8,11,13-trienoic acid” is C20H34O3. It has an average mass of 322.482 Da and a monoisotopic mass of 322.250793 Da . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 487.4±40.0 °C at 760 mmHg, and a flash point of 262.7±23.8 °C .科学研究应用

巨噬细胞代谢调节

(15S)-15-羟基二十碳-8,11,13-三烯酸是一种新型三烯类二十碳酸,已对其对巨噬细胞代谢的影响进行了研究。它表现出抑制小鼠腹膜巨噬细胞中白三烯 C4 合成的能力,表明其具有调节炎症反应和细胞对二十碳酸代谢控制的潜力 (Chapkin 等,1988)。

白细胞中的二十碳酸代谢

研究表明,从二十碳五烯酸衍生的 15-氢过氧化二十碳五烯酸可以在白细胞中转化为各种羟基化产物,包括脂氧素和三羟基二十碳四烯酸。这种转化是由 5-脂氧合酶、12-脂氧合酶和 15-脂氧合酶等酶促成的,突出了二十碳酸在免疫细胞功能中复杂的相互作用 (Lam 等,1987)。

在细胞色素 P450 酶活性中的作用

细胞色素 P450 酶系统对于药物代谢至关重要,它可以代谢 (15S)-15-羟基二十碳-8,11,13-三烯酸形成各种环氧醇。这个过程展示了该酶在花生四烯酸代谢中的作用及其潜在的治疗意义 (Chang 等,1996)。

血管收缩和抗增殖活性

与 (15S)-15-羟基二十碳-8,11,13-三烯酸密切相关的 15(S)-HETE 的合成异构体显示出血管收缩和抗增殖活性,表明其在心血管和癌症研究中的潜在用途。这突出了二十碳酸衍生物多样化的生物活性 (Pfister 等,2016)。

作用机制

Target of Action

It is identified as an acylcarnitine , which suggests that it may interact with carnitine and coenzyme A . Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .

Mode of Action

Given its classification as an acylcarnitine , it can be inferred that it might be involved in the process of fatty acid oxidation, where it could facilitate the transport of fatty acids into the mitochondria.

Biochemical Pathways

As an acylcarnitine , it is likely involved in fatty acid metabolism, specifically in the beta-oxidation pathway. This pathway is responsible for the breakdown of fatty acids, leading to the production of acetyl-CoA, which is further used in the citric acid cycle to generate ATP.

Result of Action

Based on its classification as an acylcarnitine , it can be hypothesized that it may play a role in energy production through the facilitation of fatty acid transport into the mitochondria for beta-oxidation.

属性

IUPAC Name |

(15S)-15-hydroxyicosa-8,11,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKXMNDGTWTNTP-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C=CC=CCC=CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390598 | |

| Record name | Bio1_001037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92693-02-2 | |

| Record name | Bio1_001037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

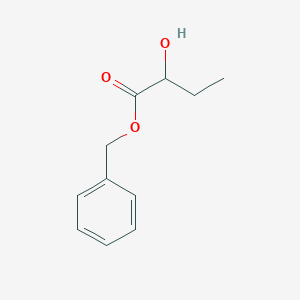

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

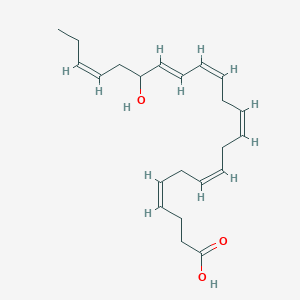

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。